Cas no 41600-37-7 (1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide)
41600-37-7 structure
Product Name:1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide
Numero CAS:41600-37-7
MF:C16H12N2O6S2
MW:392.406281471252
CID:334340
PubChem ID:287562
Update Time:2025-04-19
1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide
- 2-(5-thiophen-2-yltetrazol-1-yl)acetic acid
- 1,1,1',1'-Tetramethyl-4,4'-aethandiyl-bis-piperazinium, Dijodid
- 1,1,1',1'-tetramethyl-4,4'-ethanediyl-bis-piperazinium, diiodide
- 1,2-Bis-(4-methylpiperazino)-ethan-bis-iodmethylat-(4,4')
- 116 HC
- 4,4'-Ethylenebis(1,1-dimethylpiperazinium iodide)
- 4-[2-(4,4-dimethylpiperazin-4-ium-1-yl)ethyl]-1,1-dimethylpiperazin-1
- AC1MIAY7
- Aethylendisaccharin
- LS-113744
- SD 211-02
- 2,2'-(Ethane-1,2-diyl)di(1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione)
- Z18754641
- AKOS007948302
- DTXSID70961836
- NSC147616
- 41600-37-7
- NSC-147616
- 1,1-dioxo-2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one
-
- Inchi: 1S/C16H12N2O6S2/c19-15-11-5-1-3-7-13(11)25(21,22)17(15)9-10-18-16(20)12-6-2-4-8-14(12)26(18,23)24/h1-8H,9-10H2
- Chiave InChI: YZOXPYCXFAOPLW-UHFFFAOYSA-N
- Sorrisi: S1(C2C=CC=CC=2C(N1CCN1C(C2C=CC=CC=2S1(=O)=O)=O)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 210.02128
- Massa monoisotopica: 392.013678
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 756
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126
- XLogP3: 0.9
Proprietà sperimentali
- Densità: 1.642
- Punto di ebollizione: 663°Cat760mmHg
- Punto di infiammabilità: 354.8°C
- Indice di rifrazione: 1.692
- PSA: 80.9
- LogP: 2.71320
1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide Letteratura correlata
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
41600-37-7 (1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso